
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-trityloxazol-5(4H)-one: is an organic compound that belongs to the oxazolone family It is characterized by its unique structure, which includes a phenyl group and a trityl group attached to an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-trityloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with triphenylmethanol in the presence of a base, followed by cyclization with an amino acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-4-trityloxazol-5(4H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-4-trityloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and trityl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.
科学的研究の応用
2-Phenyl-4-trityloxazol-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenyl-4-trityloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new bonds and the modification of existing ones. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.
類似化合物との比較
2-Phenyl-4-trityloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
2-Phenyl-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a trityl group.
2-Phenyl-4-benzyl-oxazol-5(4H)-one: Contains a benzyl group instead of a trityl group.
2-Phenyl-4-ethyl-oxazol-5(4H)-one: Features an ethyl group in place of the trityl group.
The uniqueness of 2-Phenyl-4-trityloxazol-5(4H)-one lies in its trityl group, which provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications.
特性
CAS番号 |
55686-04-9 |
|---|---|
分子式 |
C28H21NO2 |
分子量 |
403.5 g/mol |
IUPAC名 |
2-phenyl-4-trityl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
InChIキー |
GEKBSRJQRRZMOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

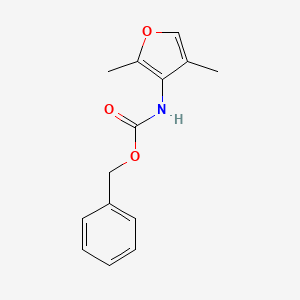
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)

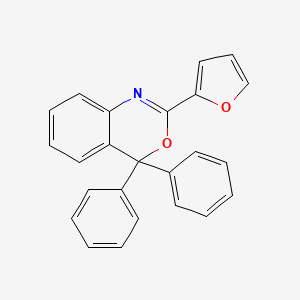
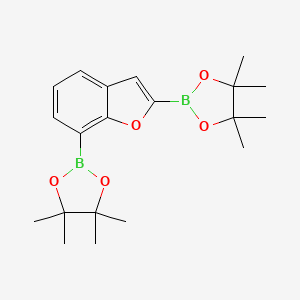
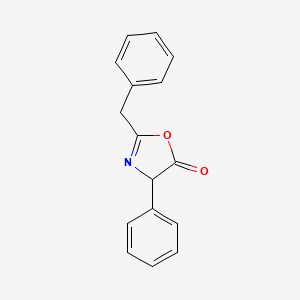
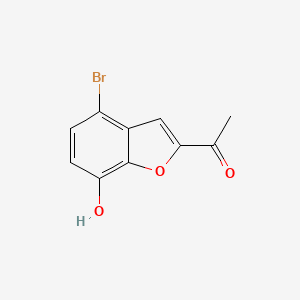
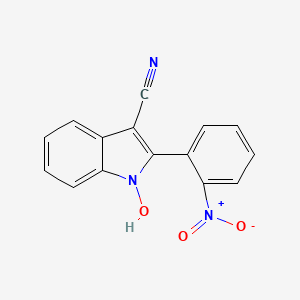
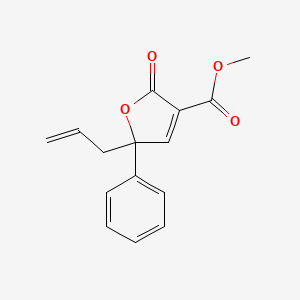
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
